2-Chloro-N-ethylaniline
CAS No.: 13519-74-9
Cat. No.: VC20973961
Molecular Formula: C8H10ClN
Molecular Weight: 155.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13519-74-9 |
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Molecular Formula | C8H10ClN |
Molecular Weight | 155.62 g/mol |
IUPAC Name | 2-chloro-N-ethylaniline |
Standard InChI | InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |
Standard InChI Key | OMQUELHMHMORKS-UHFFFAOYSA-N |
SMILES | CCNC1=CC=CC=C1Cl |
Canonical SMILES | CCNC1=CC=CC=C1Cl |
Introduction
Chemical Properties and Structure
2-Chloro-N-ethylaniline consists of a benzene ring with a chlorine substituent at the ortho position (position 2) and an N-ethylamine group. The compound belongs to the chemical class of substituted anilines, which are characterized by their unique reactivity patterns and applications.
Physical Properties
The physical properties of 2-Chloro-N-ethylaniline are summarized in the following table:
Structural Characteristics
The presence of both the chlorine atom and the ethyl-substituted amino group creates an interesting electronic distribution within the molecule. The chlorine atom, being electronegative, withdraws electron density from the aromatic ring, while the amino group donates electrons. This electronic interplay influences the compound's reactivity in various chemical transformations.
The compound's structure can be visualized as a modified aniline where:
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The nitrogen atom bears an ethyl group
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Position 2 of the benzene ring is substituted with a chlorine atom
Synthetic Pathways
2-Chloro-N-ethylaniline can be synthesized through several routes, each with specific advantages depending on the starting materials and desired purity.
Nucleophilic Substitution Route
One common synthetic approach involves nucleophilic substitution reactions. This method typically starts with 2-chloronitrobenzene, which undergoes reaction with ethylamine followed by reduction of the nitro group to yield the desired compound.
The reaction sequence can be represented as:
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2-chloronitrobenzene + ethylamine → 2-chloro-N-ethylnitrobenzene
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2-chloro-N-ethylnitrobenzene + reducing agent → 2-chloro-N-ethylaniline
This pathway typically requires heating the reactants in suitable solvents like ethanol or methanol to facilitate the nucleophilic attack by ethylamine on the aromatic ring.
Reduction of Nitro Compounds
Another significant method involves the reduction of 2-chloro-N-ethyl-nitrobenzene using various reducing agents:
Reducing Agent | Conditions | Advantages |
---|---|---|
Iron | Acidic medium (HCl) | Cost-effective, suitable for large-scale synthesis |
Zinc | Acidic medium | Selective reduction, moderate conditions |
Tin | Hydrochloric acid | High yield, compatibility with other reducible groups |
This method is particularly valuable when other reducible functional groups are present in the molecule, as the reaction conditions can be adjusted to achieve selective reduction. |
Chemical Reactivity
The reactivity of 2-Chloro-N-ethylaniline is influenced by both the chlorine substituent and the secondary amine functionality, leading to diverse reaction patterns.
Oxidation Reactions
2-Chloro-N-ethylaniline can undergo oxidation reactions to form various products depending on the oxidizing agent and reaction conditions. Common oxidizing agents include:
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Potassium permanganate (KMnO4)
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Chromium trioxide (CrO3)
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Hydrogen peroxide (H2O2)
These oxidation reactions can lead to the formation of corresponding quinones or other oxidized derivatives with potential applications in dye chemistry and organic synthesis.
Reduction Reactions
Although 2-Chloro-N-ethylaniline is itself a reduced form of the corresponding nitro compound, it can undergo further reduction reactions under specific conditions. These reductions may target the chlorine substituent, potentially replacing it with hydrogen or other groups.
Common reducing agents employed in such transformations include:
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Lithium aluminum hydride (LiAlH4)
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Sodium borohydride (NaBH4)
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Catalytic hydrogenation (H2/Pd)
The products of these reduction reactions can serve as important intermediates in pharmaceutical synthesis and other applications.
Substitution Reactions
The chlorine atom at the ortho position makes 2-Chloro-N-ethylaniline susceptible to nucleophilic aromatic substitution reactions. Common nucleophiles that can replace the chlorine include:
Nucleophile | Typical Conditions | Resulting Substitution |
---|---|---|
Hydroxide (OH-) | Basic conditions, heat | 2-hydroxy-N-ethylaniline |
Alkoxide (OR-) | Basic conditions, heat | 2-alkoxy-N-ethylaniline derivatives |
Amines (RNH2) | Heat, pressure, catalysts | 2-amino-N-ethylaniline derivatives |
These substitution reactions typically require catalysts (such as palladium, platinum, or copper) or elevated temperatures to proceed efficiently. |
Scientific Research Applications
2-Chloro-N-ethylaniline has found various applications in scientific research and industrial chemistry due to its distinctive structure and reactivity.
Organic Synthesis
In organic synthesis, 2-Chloro-N-ethylaniline serves as a valuable building block for creating more complex molecules. Its use as an intermediate in the synthesis of the following compounds has been documented:
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Dyes and pigments
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Pharmaceutical precursors
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Agricultural chemicals
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Specialty polymers
The compound's dual functionality (chlorine substituent and secondary amine) provides multiple handles for synthetic elaboration, making it versatile in multi-step organic synthesis.
Biochemical Research
In biochemical research, 2-Chloro-N-ethylaniline has applications in enzyme interaction studies. The compound can serve as:
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A substrate in biochemical assays
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A probe for studying enzyme-substrate interactions
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A precursor for developing enzyme inhibitors
These applications stem from the compound's ability to interact with various biological targets through hydrogen bonding, electrostatic interactions, and covalent bond formation.
Pharmaceutical Research
Pharmaceutical research has explored 2-Chloro-N-ethylaniline's potential in developing therapeutic agents. While the compound itself may have limited direct pharmaceutical applications due to potential toxicity concerns, it serves as an important starting material for synthesizing drug candidates with diverse pharmacological activities.
Biological Activity and Toxicological Profile
Understanding the biological activity and toxicological profile of 2-Chloro-N-ethylaniline is crucial for its safe handling and application in research settings.
Enzyme Inhibition Properties
Research suggests that 2-Chloro-N-ethylaniline may exhibit enzyme inhibitory properties by binding to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This property has potential applications in biochemical research and drug development.
Toxicological Considerations
As with many halogenated aromatic amines, 2-Chloro-N-ethylaniline exhibits moderate toxicity and requires careful handling. Safety considerations for working with this compound include:
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Use of appropriate personal protective equipment
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Proper ventilation in laboratory settings
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Adherence to waste disposal protocols for halogenated compounds
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Awareness of potential mutagenic properties
These safety measures are important given the compound's structural similarity to other aromatic amines with known toxicological concerns.
Comparison with Similar Compounds
Comparing 2-Chloro-N-ethylaniline with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Several compounds share structural similarities with 2-Chloro-N-ethylaniline but differ in specific substitution patterns:
Reactivity Comparisons
The reactivity of 2-Chloro-N-ethylaniline differs from its structural analogs in several ways:
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Compared to 2-chloroaniline, the ethyl substitution on the nitrogen reduces the nucleophilicity of the amino group
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Compared to N-ethylaniline, the chlorine substituent at position 2 activates the ring toward nucleophilic aromatic substitution
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The combination of both substituents creates unique steric and electronic effects that influence reaction rates and selectivity
These reactivity differences are important considerations when selecting the appropriate compound for specific synthetic applications.
Industrial Applications and Production
2-Chloro-N-ethylaniline has several industrial applications, primarily as an intermediate in the production of various chemicals.
Industrial Uses
The compound finds application in several industrial sectors:
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Chemical manufacturing: As an intermediate for specialty chemicals
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Polymer industry: In the synthesis of specific polymer additives and modifiers
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Agrochemical production: As a building block for certain pesticides and herbicides
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Dye industry: In the manufacture of certain dyes and pigments
These applications leverage the compound's unique structure and reactivity profile.
Production Methods
In industrial settings, 2-Chloro-N-ethylaniline is typically produced through optimized versions of the laboratory synthesis methods, with modifications to enhance yield, purity, and cost-effectiveness. Large-scale production often involves nitration of ethylbenzene followed by chlorination and subsequent reduction steps.
Future Research Directions
Based on the current understanding of 2-Chloro-N-ethylaniline, several promising research directions emerge.
Synthetic Applications
Future research might explore new synthetic methodologies involving 2-Chloro-N-ethylaniline, including:
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Catalytic methods for selective functionalization
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Green chemistry approaches to its synthesis
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Application in flow chemistry and continuous manufacturing
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Use in multicomponent reactions for complex molecule synthesis
These directions could expand the utility of this compound in organic synthesis while addressing sustainability concerns.
Biological Studies
Further investigation into the biological interactions of 2-Chloro-N-ethylaniline could focus on:
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Detailed mechanism of enzyme inhibition
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Structure-activity relationships with related compounds
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Development of less toxic analogs with similar reactivity profiles
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Application in targeted biocatalysis
Such studies would enhance our understanding of the compound's biological properties and potential applications.
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